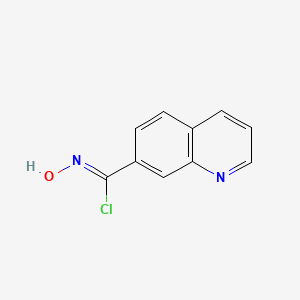
3-Methyl-4-(2-methylphenyl)-1,2-oxazol-5-amine
Vue d'ensemble
Description
3-Methyl-4-(2-methylphenyl)-1,2-oxazol-5-amine, also known as MOA-728, is a small molecule that has been studied for its potential use in scientific research. This compound has been shown to have a variety of effects on biological systems, and as a result, it has been the subject of numerous studies over the years.
Applications De Recherche Scientifique
Medicinal Chemistry: Antiviral and Anticancer Agents
The indole nucleus, which is structurally similar to the oxazole ring in “3-Methyl-4-(2-methylphenyl)-1,2-oxazol-5-amine”, is a key scaffold in medicinal chemistry. Indole derivatives have been found to possess a wide range of biological activities, including antiviral and anticancer properties . The ability of these compounds to bind with high affinity to multiple receptors makes them valuable for developing new therapeutic agents.
Agriculture: Plant Growth Regulators
In agriculture, indole derivatives like indole-3-acetic acid, a plant hormone, play a crucial role in the regulation of plant growth . By extension, the oxazole derivative could be explored for its potential as a synthetic plant growth regulator, contributing to enhanced agricultural productivity.
Material Science: Polymer Synthesis
Heterocyclic compounds like thiophene derivatives have shown significant applications in material science, particularly in the synthesis of conducting polymers . The oxazole ring in “3-Methyl-4-(2-methylphenyl)-1,2-oxazol-5-amine” could similarly be utilized in the development of novel polymeric materials with enhanced properties.
Environmental Science: Analytical Methods for Toxin Detection
The structural analogs of “3-Methyl-4-(2-methylphenyl)-1,2-oxazol-5-amine” have been used in the development of analytical methods for the detection of environmental toxins, such as microcystins . This application is critical for ensuring water safety and environmental health.
Biochemistry: Enzyme Inhibition
Indole derivatives have been reported to exhibit enzyme inhibitory activities, which are essential in the study of biochemical pathways . The oxazole compound could be investigated for its potential to act as an enzyme inhibitor, providing insights into enzyme function and regulation.
Pharmacology: Drug Discovery
In pharmacology, the exploration of heterocyclic compounds like thiophene has led to the discovery of drugs with anti-inflammatory, antipsychotic, and anti-arrhythmic effects . “3-Methyl-4-(2-methylphenyl)-1,2-oxazol-5-amine” could be a candidate for drug discovery programs aimed at identifying new pharmacologically active molecules.
Propriétés
IUPAC Name |
3-methyl-4-(2-methylphenyl)-1,2-oxazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-7-5-3-4-6-9(7)10-8(2)13-14-11(10)12/h3-6H,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVCULIIPIYNRSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=C(ON=C2C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-4-(2-methylphenyl)-1,2-oxazol-5-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B1416931.png)


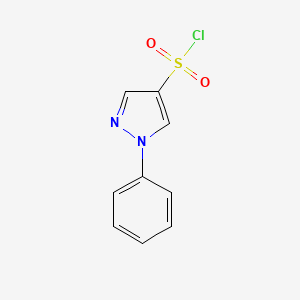

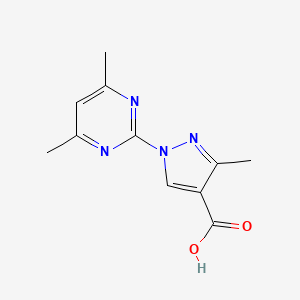

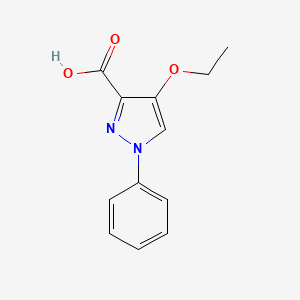
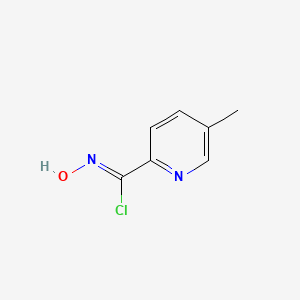
![6-(4-Nitrophenyl)pyrrolo[1,2-a]pyrazin-8-ol](/img/structure/B1416942.png)

![N'-[(1E)-(4-hydroxy-3-methoxyphenyl)methylidene]piperidine-3-carbohydrazide](/img/structure/B1416944.png)

